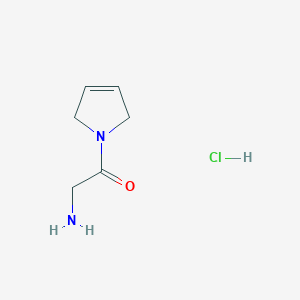

2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

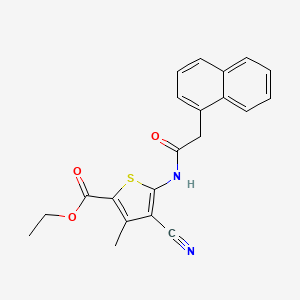

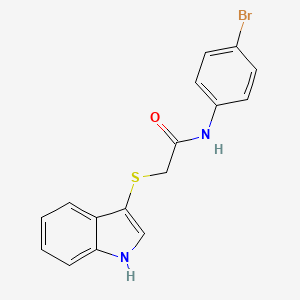

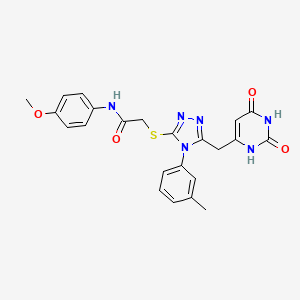

“2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 2219379-55-0. It has a molecular weight of 162.62 and is typically stored at room temperature . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “this compound”, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C6H10N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-2H,3-5,7H2;1H" .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Chiral Derivatives

2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride plays a significant role in the synthesis of chiral derivatives. Enantiomerically pure primary amines, including α-amino acids and their ester hydrochlorides, can undergo condensation to yield 1-(1H-pyrrolyl) derivatives. These derivatives are crucial for their application in various fields including pharmaceuticals and material science. The synthesis method offers high yield and retention of configuration, highlighting the compound's utility in creating chiral molecules (Jefford, Naide, & Sienkiewicz, 1996).

One-pot Preparation of Aminoalcohols or Pyrroles

The compound also finds application in the one-pot preparation of 1,2-aminoalcohols or pyrroles. This procedure involves multiple steps including Barbier additions and cyclization/dehydration sequences, demonstrating the versatility of the compound in synthesizing complex structures from simpler precursors. The process benefits from the use of CeCl3·7H2O, emphasizing the compound's role in facilitating multi-step synthetic reactions (Martelli, Morri, & Savoia, 2002).

Sustainable Catalytic Pyrrole Synthesis

An environmentally friendly application is seen in the sustainable catalytic synthesis of pyrroles. The process uses secondary alcohols and amino alcohols, including derivatives of this compound, for the deoxygenation and formation of C–N and C–C bonds. This synthesis not only supports the creation of valuable pyrrole compounds but also aligns with green chemistry principles by using renewable resources and eliminating hydrogen gas (Michlik & Kempe, 2013).

Synthesis of Pharmaceutical Intermediates

This compound is instrumental in the synthesis of pharmaceutical intermediates, such as 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one, a crucial intermediate for various pharmaceutical compounds. The synthesis involves alkylating starting materials and subsequent ring closures, showcasing the compound's utility in pharmaceutical manufacturing processes (Liu-yi, 2010).

Preparation of 1-(1H-Pyrrole) Derivatives

Furthermore, the compound is used in the preparation of 1-(1H-pyrrole) derivatives through reactions with α-aminonitriles and enones. This synthesis route provides access to pyrrole derivatives, which are of significant interest due to their wide range of biological activities and applications in drug development (Bergner, Wiebe, Meyer, & Opatz, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Similar compounds with a pyrrole core have been known to interact with various biological targets, contributing to their broad range of chemical and biological properties .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to various biological activities .

Result of Action

Similar compounds have been reported to exhibit various biological activities .

Propiedades

IUPAC Name |

2-amino-1-(2,5-dihydropyrrol-1-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-2H,3-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWJRDQWTRYEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)

![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)

![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)

![2-(2-chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2847620.png)